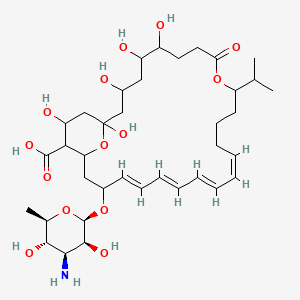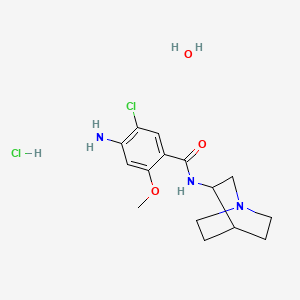
3-(dimethylamino)-N-(3-(4-hydroxybenzamido)-4-methylphenyl)benzamide
Overview
Description
3-(dimethylamino)-N-(3-(4-hydroxybenzamido)-4-methylphenyl)benzamide, also known as DMH-4-MPB, is a synthetic compound that has been studied for its potential applications in scientific research. It is an amide derivative of 4-methylphenylbenzamide, which has been used in a variety of research applications. DMH-4-MPB has been used in both in vivo and in vitro experiments and has been found to have a variety of biological activities.
Scientific Research Applications
Synthesis and Biological Evaluation
A study on the synthesis of various derivatives, including 3-(Dimethylamino)-N-(3-(4-Hydroxybenzamido)-4-Methylphenyl) Benzamide, reported their potential as central nervous system agents. The research investigated the synthesis, structural characterization, and biological evaluation, highlighting their possible use in treating conditions like depression (Martin et al., 1981).
Gastrointestinal Prokinetic Activity
Another study synthesized N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, closely related to 3-(Dimethylamino)-N-(3-(4-Hydroxybenzamido)-4-Methylphenyl) Benzamide. This research focused on their gastrointestinal prokinetic and antiemetic activities, identifying them as potential agents for gastrointestinal disorders (Sakaguchi et al., 1992).
Selenoxanthones Synthesis
The synthesis of Selenoxanthones via directed metalations in benzamide derivatives, including compounds similar to 3-(Dimethylamino)-N-(3-(4-Hydroxybenzamido)-4-Methylphenyl) Benzamide, was explored in a study. This research contributes to the understanding of chemical reactions and potential applications in various fields, including material science and pharmacology (Brennan et al., 2003).
Anticonvulsant Screening
A study focusing on the anticonvulsant properties of N-(substituted)-4-aminobenzamides, closely related to the compound , was conducted. This research offers insights into the potential use of these compounds in treating epilepsy and seizures (Afolabi & Okolie, 2013).
Synthesis and Biological Activities of Alkoxy Benzamide Derivatives
Research was conducted on the synthesis of alkoxy benzamide derivatives, which include structures similar to 3-(Dimethylamino)-N-(3-(4-Hydroxybenzamido)-4-Methylphenyl) Benzamide. This study highlighted their potential anti-tuberculosis activity, indicating a possible application in the field of infectious diseases (Bhalodiya et al., 2021).
Mechanism of Action
Target of Action
ZM 336372 is a potent and selective inhibitor of the protein kinase c-Raf . The c-Raf protein is a part of the Ras/Raf/MEK/ERK pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis .
Mode of Action
ZM 336372 acts as an ATP-competitive inhibitor of c-Raf . It binds to the ATP-binding site of the c-Raf kinase, preventing ATP from binding and thus inhibiting the kinase’s activity . This inhibition is competitive with respect to ATP, as the IC50 value decreases with lower ATP concentrations and increases with higher ATP concentrations .
Biochemical Pathways
The primary biochemical pathway affected by ZM 336372 is the Ras/Raf/MEK/ERK pathway . By inhibiting c-Raf, ZM 336372 prevents the activation of downstream kinases MEK1/2 and ERK1/2 . This results in a decrease in the phosphorylation of these kinases, disrupting the signaling cascade and ultimately leading to growth inhibition in certain cell lines .
Pharmacokinetics
It is known that zm 336372 is soluble in dmso , suggesting that it may have good bioavailability when administered in a suitable formulation.
Result of Action
ZM 336372 has been shown to suppress growth and reduce bioactive hormone levels in carcinoid tumor cells . It also induces the cell cycle inhibitors p21 and p18, further contributing to its growth-suppressive effects . In solid tumor cell lines, ZM 336372 causes growth inhibition proportional to its concentration .
Action Environment
The action of ZM 336372 can be influenced by the concentration of ATP in the environment, as its inhibitory action is competitive with respect to ATP . .
properties
IUPAC Name |
3-(dimethylamino)-N-[3-[(4-hydroxybenzoyl)amino]-4-methylphenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-15-7-10-18(24-23(29)17-5-4-6-19(13-17)26(2)3)14-21(15)25-22(28)16-8-11-20(27)12-9-16/h4-14,27H,1-3H3,(H,24,29)(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEFPDQFAZNXLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)NC(=O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274478 | |
| Record name | ZM 336372 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
208260-29-1 | |
| Record name | N-(5-(3-Dimethylaminobenzamido)-2-methylphenyl)-4-hydroxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208260291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZM 336372 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B1684289.png)


![2-(Ethyl((5-((6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)amino)isothiazol-3-yl)methyl)amino)-2-methylpropan-1-ol](/img/structure/B1684296.png)
![5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide](/img/structure/B1684297.png)
![N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide](/img/structure/B1684298.png)